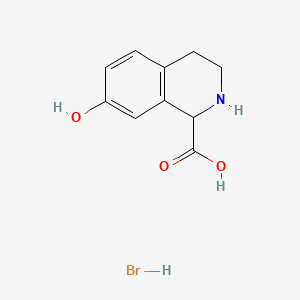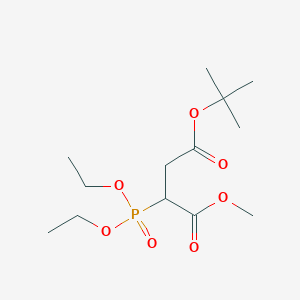![molecular formula C13H22N4O3 B15297864 tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a bicyclic structure with an azidomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.
Introduction of the azidomethyl group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide and various electrophiles can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The azide group is particularly useful for click chemistry, which is a powerful tool for bioconjugation and labeling studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The azide group can be modified to create drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate depends on its specific application. In general, the azide group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and can be used to target particular molecular sites.
Molecular Targets and Pathways
Click Chemistry: The azide group reacts with alkynes to form triazoles, which can be used to label or modify biomolecules.
Enzyme Inhibition: Derivatives of this compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound or its derivatives may interact with cellular receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- tert-butyl N-[1-(chloromethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Uniqueness
tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is unique due to the presence of the azidomethyl group, which provides versatility in chemical reactions, particularly in click chemistry. This distinguishes it from similar compounds that contain halogen substituents, which may not offer the same range of reactivity.
Propiedades
Fórmula molecular |
C13H22N4O3 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
InChI |
InChI=1S/C13H22N4O3/c1-11(2,3)20-10(18)16-12-4-6-13(7-5-12,19-9-12)8-15-17-14/h4-9H2,1-3H3,(H,16,18) |
Clave InChI |
XSCOSNCNFSSYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)

![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)


![rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B15297820.png)

![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)

![3-{6-Bromofuro[3,2-b]pyridin-3-yl}piperidine-2,6-dione](/img/structure/B15297847.png)

